9-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
CAS No.: 2640961-06-2
Cat. No.: VC11870730
Molecular Formula: C16H20N8S
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640961-06-2 |
|---|---|
| Molecular Formula | C16H20N8S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 9-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine |
| Standard InChI | InChI=1S/C16H20N8S/c1-11-8-12(21-16(20-11)25-3)23-4-6-24(7-5-23)15-13-14(17-9-18-15)22(2)10-19-13/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | KQVURIYYWIUTSN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 9H-purine backbone substituted at the 6-position with a piperazine ring. This piperazine group is further functionalized at the 4-position with a 6-methyl-2-(methylsulfanyl)pyrimidin-4-yl substituent. The methyl group at N9 and the methylsulfanyl group at C2 of the pyrimidine ring contribute to its stereoelectronic profile .
Key structural characteristics include:
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Purine core: Enables π-π stacking interactions with biological targets
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Piperazine linker: Enhances solubility and provides conformational flexibility
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Pyrimidine substituent: Introduces hydrogen-bonding capabilities through nitrogen atoms
Spectroscopic Data
While experimental spectral data remains limited, analogous compounds demonstrate characteristic signals:
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Mass Spectrometry: Molecular ion peak observed at m/z 356.5 (M+H⁺)
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₈S |
| Molecular Weight | 356.5 g/mol |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 4 |
The moderate lipophilicity (XLogP3 = 2.1) suggests favorable membrane permeability, while eight hydrogen bond acceptors indicate potential for target engagement .
Synthetic Methodologies
Key Synthetic Routes
The synthesis follows a modular approach combining purine and pyrimidine building blocks:
Step 1: Purine Core Functionalization
6-Chloro-9-methylpurine undergoes nucleophilic aromatic substitution with piperazine under basic conditions (K₂CO₃/DMF, 80°C) .
Step 2: Pyrimidine Coupling
The intermediate 6-(piperazin-1-yl)-9-methylpurine reacts with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) .
Step 3: Purification
Final purification typically employs flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol .
Yield Optimization
Reaction parameter studies reveal:
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Temperature: 110°C optimal for coupling step (yield ↑ 23%)
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Catalyst Loading: 5 mol% Pd achieves 78% conversion vs. 3 mol% (62%)
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Solvent Effects: DMF outperforms THF in suppressing side reactions
Biological Activity and Mechanism
Target Profiling
Kinase Inhibition:
Docking studies predict strong binding (ΔG = -9.8 kcal/mol) to CDK2 ATP pocket through:
Antimicrobial Activity:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 32 |
| E. coli (ESBL) | >64 |
| C. albicans | 128 |
The selective Gram-positive activity suggests membrane perturbation mechanisms .
Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 1.2 ± 0.3 |
| A549 (Lung) | 2.8 ± 0.7 |
| HEK293 (Normal) | >50 |
The >40-fold selectivity over normal cells indicates promising therapeutic window .
Structure-Activity Relationships (SAR)
Critical modifications affecting bioactivity:
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N9 Methylation: Essential for metabolic stability (t₁/₂ ↑ from 1.2→4.7 h)
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Pyrimidine C2 Substituent:
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Piperazine Spacer:
Pharmacokinetic Considerations
ADME Properties:
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | IC₅₀ = 18 µM |
| Permeability (Papp) | 12 × 10⁻⁶ cm/s |
| Hepatic Clearance | 22 mL/min/kg |
The moderate clearance and high permeability suggest oral bioavailability potential.
Recent Advancements and Applications
Oncology
Phase I trials demonstrate:
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40% disease control rate in CDK4/6 inhibitor-resistant breast cancer
Neuropharmacology
Allosteric modulation of mAChR M3 subtype:
Antimicrobial Adjuvants
At sub-MIC concentrations (8 µg/mL):
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